molecular formula C19H36O4Sn B12575658 5,5-Dimethyl-4-{[(tributylstannyl)oxy]carbonyl}oxolan-2-one CAS No. 189079-10-5

5,5-Dimethyl-4-{[(tributylstannyl)oxy]carbonyl}oxolan-2-one

Cat. No.: B12575658
CAS No.: 189079-10-5
M. Wt: 447.2 g/mol
InChI Key: ANGRAXLSFYTSRC-UHFFFAOYSA-M
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Description

5,5-Dimethyl-4-{[(tributylstannyl)oxy]carbonyl}oxolan-2-one is a complex organic compound with a unique structure that includes a stannyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-4-{[(tributylstannyl)oxy]carbonyl}oxolan-2-one typically involves the reaction of 5,5-dimethyl-4-hydroxyoxolan-2-one with tributyltin chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at room temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure consistency and purity of the final product. The use of advanced purification techniques such as column chromatography and recrystallization is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-4-{[(tributylstannyl)oxy]carbonyl}oxolan-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,5-Dimethyl-4-{[(tributylstannyl)oxy]carbonyl}oxolan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-4-{[(tributylstannyl)oxy]carbonyl}oxolan-2-one involves the interaction of the stannyl group with various molecular targets. The stannyl group can act as a nucleophile, participating in substitution reactions. The carbonyl group can undergo reduction or oxidation, leading to the formation of various derivatives. These interactions are facilitated by the unique structure of the compound, which allows for versatile reactivity .

Comparison with Similar Compounds

Similar Compounds

  • 5,5-Dimethyl-4-phenyl-oxolan-2-one
  • 3,5-Dimethyl-4-(tributylstannyl)isoxazole

Uniqueness

5,5-Dimethyl-4-{[(tributylstannyl)oxy]carbonyl}oxolan-2-one is unique due to the presence of both a stannyl group and a carbonyl group in its structure. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research .

Properties

CAS No.

189079-10-5

Molecular Formula

C19H36O4Sn

Molecular Weight

447.2 g/mol

IUPAC Name

tributylstannyl 2,2-dimethyl-5-oxooxolane-3-carboxylate

InChI

InChI=1S/C7H10O4.3C4H9.Sn/c1-7(2)4(6(9)10)3-5(8)11-7;3*1-3-4-2;/h4H,3H2,1-2H3,(H,9,10);3*1,3-4H2,2H3;/q;;;;+1/p-1

InChI Key

ANGRAXLSFYTSRC-UHFFFAOYSA-M

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)OC(=O)C1CC(=O)OC1(C)C

Origin of Product

United States

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